tert-Butyl(triethoxy)silane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Surface Modification

TBTES can be used to modify the surface properties of various materials, including glass, ceramics, and polymers []. The ethoxy groups (OCH2CH3) in TBTES react with hydroxyl groups (OH) present on the surface, forming a silane layer. This layer can improve adhesion, hydrophobicity (water repellency), and introduce new functionalities for further chemical reactions [].

Organic Synthesis

TBTES serves as a precursor for the synthesis of various organosilicon compounds. The tert-butyl group (C(CH3)3) acts as a protecting group for the silicon atom, allowing for controlled reactions with other functional groups []. After the desired reaction, the bulky tert-butyl group can be easily removed under specific conditions to reveal the functionalized silicon moiety.

Preparation of Silica Materials

TBTES can be hydrolyzed to form silicon dioxide (SiO2), the main component of silica. This hydrolysis process allows for the controlled fabrication of silica nanoparticles, thin films, and porous structures with tailored properties. These silica materials find applications in catalysis, drug delivery, and photonics research.

Bioconjugation

Due to its biocompatible nature, TBTES can be used to attach silicon-based functionalities to biomolecules such as proteins and antibodies []. This bioconjugation strategy allows researchers to track biomolecules within living cells, study their interactions with other molecules, and develop novel diagnostic tools.

Tert-Butyl(triethoxy)silane is an organosilicon compound with the chemical formula . This compound appears as a colorless liquid and is characterized by a tert-butyl group attached to a silicon atom, which is further bonded to three ethoxy groups. This unique structure imparts specific chemical properties, making it useful in various applications, particularly in the field of materials science and organic synthesis. The tert-butyl group contributes steric bulk, enhancing the compound's reactivity and stability in various chemical environments.

The biological activity of tert-Butyl(triethoxy)silane is primarily linked to its role as a silane coupling agent. It interacts with hydroxyl groups on surfaces to form silane layers that enhance adhesion and hydrophobicity. This property is particularly valuable in bioconjugation applications, where it can facilitate the attachment of silicon-based functionalities to biomolecules such as proteins and antibodies. These modifications allow for tracking and studying biomolecular interactions within biological systems .

Tert-Butyl(triethoxy)silane can be synthesized through several methods:

- Reaction with tert-butyl chloride: One common method involves reacting tert-butyl chloride with triethoxysilane in the presence of a Lewis acid catalyst. This reaction typically occurs under mild conditions and yields the desired compound as the primary product .

- Hydrosilylation: Another method involves the hydrosilylation of isobutene with triethoxysilane, catalyzed by platinum-based catalysts. This efficient process operates under moderate temperatures and pressures, resulting in high yields of tert-Butyl(triethoxy)silane .

- Industrial Production: In industrial settings, continuous flow reactors and advanced catalytic systems are employed for large-scale production, optimizing resource utilization and minimizing waste.

Studies have explored the interaction of tert-Butyl(triethoxy)silane with various substrates and reagents. Its ability to form stable silane layers enhances material properties such as hydrophobicity and adhesion. Additionally, its reactivity allows it to participate in further functionalization processes, making it valuable in both research and industrial applications .

Several compounds share structural similarities with tert-Butyl(triethoxy)silane. Here are some notable examples:

| Compound Name | Structure | Key Features |

|---|---|---|

| Trimethoxysilane | Used for surface modification; simpler structure | |

| Triethoxysilane | Commonly used as a coupling agent; lacks steric bulk | |

| Tert-butyl(trimethoxy)silane | Similar protective group but fewer ethoxy groups | |

| Tert-butyl(trimethylsiloxy)silane | Combines properties of both alkoxy types |

Tert-Butyl(triethoxy)silane is unique due to its combination of steric hindrance from the tert-butyl group and reactivity from multiple ethoxy groups. This distinct combination enhances its utility in various

Organosilicon chemistry originated in 1863 with Charles Friedel and James Crafts’ synthesis of tetraethylsilane via the reaction of tetrachlorosilane with diethylzinc. This milestone demonstrated the feasibility of forming stable Si–C bonds, challenging the prevailing view of silicon as exclusively inorganic. Frederick Kipping’s early 20th-century work further systematized the field, introducing Grignard reagents to synthesize alkyl- and arylsilanes while coining the term “silicone”.

The industrial demand for silicones surged post-1940, driven by Eugene Rochow’s development of the Direct Process (Equation 1):

$$ 2 \text{CH}3\text{Cl} + \text{Si} \xrightarrow{\text{Cu catalyst}} (\text{CH}3)2\text{SiCl}2 $$

This method enabled large-scale production of methylchlorosilanes, precursors to polymers like polydimethylsiloxane. tert-Butyl(triethoxy)silane emerged as a specialized derivative, leveraging steric bulk for controlled reactivity in advanced material synthesis.

Table 1: Key milestones in organosilicon chemistry

Structural Significance of tert-Butyl(triethoxy)silane

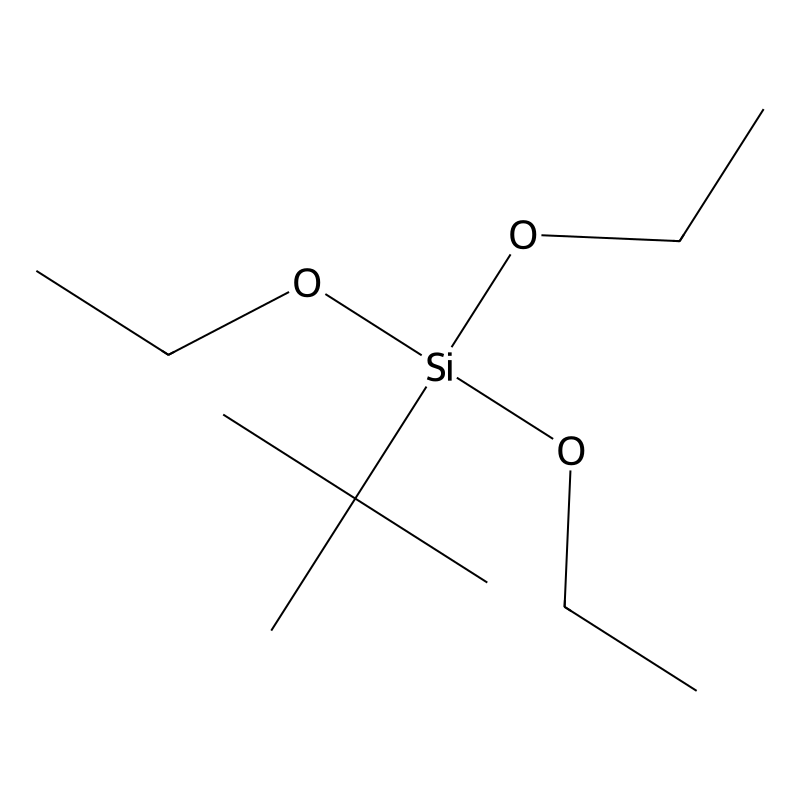

The molecular architecture of tert-Butyl(triethoxy)silane combines a silicon-centered tetrahedral geometry with three ethoxy (–OCH~2~CH~3~) groups and a tert-butyl (–C(CH~3~)~3~) substituent (Figure 1). Key structural attributes include:

- Steric Effects: The tert-butyl group imposes significant steric hindrance, reducing nucleophilic attack at silicon while enhancing thermal stability.

- Electronic Properties: Ethoxy groups polarize the Si–O bonds (Pauling electronegativity: Si=1.90, O=3.44), facilitating hydrolysis under acidic or basic conditions.

- Hybridization: Silicon’s sp³ hybridization enables tetrahedral coordination, contrasting with carbon’s sp³ geometry in analogous organic compounds.

Table 2: Structural parameters of tert-Butyl(triethoxy)silane

| Property | Value | Method/Source |

|---|---|---|

| Molecular weight | 220.38 g/mol | PubChem |

| Density (25°C) | 0.8645 g/cm³ | ChemicalBook |

| Boiling point | 173°C (743 Torr) | PubChem |

| Bond angle (Si–O–C) | ~110° | Computational studies |

The compound’s reactivity is governed by steric and electronic factors. For instance, the tert-butyl group impedes condensation reactions, making it suitable as a protecting group in polymer synthesis. Meanwhile, ethoxy substituents allow controlled hydrolysis to form silanol intermediates, critical in sol-gel processes.

The synthesis of tert-Butyl(triethoxy)silane represents a significant area of research in organosilicon chemistry, with various methodological approaches developed to achieve efficient production of this important compound. The synthesis strategies can be broadly categorized into direct alkoxylation methods and industrial-scale production techniques, each offering distinct advantages in terms of selectivity, yield, and economic viability.

Direct Alkoxylation of tert-Butylsilanes

Direct alkoxylation represents one of the most important synthetic routes for the preparation of tert-Butyl(triethoxy)silane. This approach involves the introduction of ethoxy groups directly onto tert-butylsilane precursors through various catalytic and non-catalytic pathways [1]. The methodology has evolved significantly since the early work reported in patents from the 1960s, which demonstrated the feasibility of preparing tertiary alkyl alkoxysilanes through stoichiometric reactions with metal hydrides [1].

Catalytic Pathways Using Lewis Acids

Lewis acid catalysis has emerged as a powerful tool for the alkoxylation of tert-butylsilanes, offering enhanced selectivity and reaction control compared to traditional methods [2] [3]. The fundamental principle underlying Lewis acid-catalyzed alkoxylation involves the activation of silicon-hydrogen bonds through coordination of the Lewis acid, thereby facilitating nucleophilic attack by alcohol molecules [4].

Aluminum trichloride represents one of the most effective Lewis acid catalysts for this transformation, demonstrating high activity and selectivity in the temperature range of 100-150°C [2]. Research has shown that aluminum trichloride can achieve selectivities of 85-90% for the desired triethoxy product, though its corrosive nature presents handling challenges [3]. The mechanism involves initial coordination of the Lewis acid to the silicon center, followed by nucleophilic substitution with ethanol to form the silicon-oxygen bonds characteristic of alkoxysilanes [5].

Copper chloride systems have been extensively studied as alternative Lewis acid catalysts, particularly in industrial applications where moderate activity and good availability are prioritized over maximum selectivity [3]. These systems typically operate at elevated temperatures of 200-300°C and achieve selectivities in the range of 70-80% [6]. The copper-catalyzed pathway offers the advantage of industrial availability and established handling procedures, making it attractive for large-scale synthesis [7].

| Lewis Acid | Activity | Selectivity | Operating Temperature (°C) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Aluminum trichloride | High | 85-90% | 100-150 | High activity | Corrosive |

| Copper chloride | Moderate | 70-80% | 200-300 | Industrial availability | High temperature |

| Zinc chloride | Moderate | 75-85% | 150-200 | Moderate cost | Moderate activity |

| Iron chloride | Low | 60-70% | 250-350 | Stability | Low selectivity |

| Titanium tetrachloride | High | 80-85% | 80-120 | Low temperature | Expensive |

Silicon-based Lewis acids have gained attention as environmentally benign alternatives to traditional metal halide catalysts [4]. These systems operate through a unique mechanism involving the formation of hypervalent silicon intermediates, which facilitate the alkoxylation process while minimizing side reactions [5]. Studies have demonstrated that silicon-based Lewis acids can achieve comparable selectivities to aluminum trichloride while operating under milder conditions [3].

Solvent-Free Synthesis Approaches

The development of solvent-free synthesis approaches for tert-Butyl(triethoxy)silane represents a significant advancement in green chemistry applications [8]. These methodologies eliminate the need for organic solvents, thereby reducing environmental impact and simplifying product isolation procedures [9].

Mechanochemical synthesis has emerged as a particularly promising solvent-free approach, utilizing vibrational energy to drive the alkoxylation reaction [7] [10]. Research conducted by Temnikov and colleagues demonstrated that mechanochemical synthesis using a vibration reactor can achieve silicon conversions of 90% with selectivities of 50% for triethoxysilane products [7]. The process utilizes a silicon-copper contact mass in combination with ethyl alcohol, with the mechanical energy providing the activation required for bond formation [10].

| Method | Reaction Conditions | Advantages | Disadvantages | Yield (%) | Reference |

|---|---|---|---|---|---|

| Mechanochemical synthesis | Vibration reactor, Cu catalyst | No solvent waste, high atom economy | Equipment limitations, scale-up challenges | 50-90% (at 90% conversion) | Temnikov et al., 2019 |

| Solid-state reaction | Silicon-copper contact mass, room temperature | Environmentally friendly, reduced waste | Lower selectivity (50%) | 50% (at 90% conversion) | Temnikov et al., 2019 |

| Neat conditions | tert-Butyl bromide, basic lead carbonate | Reusable catalyst, simple procedure | Limited substrate scope | High yields reported | Rai & Arunachalam, 2007 |

Solid-state reactions represent another significant solvent-free approach, operating through direct contact between silicon-copper catalyst systems and alcohol reagents [11]. These reactions typically proceed at room temperature, offering energy savings compared to traditional heated processes [9]. The solid-state methodology has demonstrated particular utility in laboratory-scale synthesis, where the simplified workup procedures and reduced waste generation are highly valued [8].

Neat reaction conditions, involving the direct reaction of tert-butyl bromide with basic lead carbonate, have shown promise for specific synthetic applications [9]. This approach offers the advantage of catalyst reusability, with lead carbonate systems maintaining activity through multiple reaction cycles [9]. However, the methodology suffers from limited substrate scope and requires careful optimization of reaction conditions to achieve optimal yields [11].

Industrial-Scale Production Techniques

Industrial-scale production of tert-Butyl(triethoxy)silane requires sophisticated reactor systems and purification methodologies to achieve the high purity and consistent quality demanded by commercial applications [12]. The development of continuous flow reactor systems and advanced fractional distillation techniques has enabled efficient large-scale synthesis of this important organosilicon compound [13].

Continuous Flow Reactor Systems

Continuous flow reactor systems represent the state-of-the-art technology for industrial synthesis of tert-Butyl(triethoxy)silane, offering superior heat and mass transfer characteristics compared to traditional batch processes [13] [14]. These systems enable precise control of reaction parameters while maintaining consistent product quality and minimizing side product formation [15].

Hot-wall tube reactors have been extensively developed for silane synthesis applications, utilizing external heating systems to maintain optimal reaction temperatures [16]. Research has demonstrated that these systems can achieve silicon conversions exceeding 90% while maintaining residence times as short as 2-3 minutes [16]. The hot-wall design enables efficient heat transfer and uniform temperature distribution, critical factors for achieving high selectivity in silane synthesis reactions [17].

| Parameter | Tube Reactor | Fluidized Bed | Microflow Reactor |

|---|---|---|---|

| Reactor type | Hot-wall tube reactor | Fluidized bed reactor | Micro flow channels |

| Temperature control | External heating (1000°C) | Internal heating (300°C) | Precise control (75°C) |

| Residence time | 2-3 min | Variable | 1.5 min |

| Pressure | 1.2 atm | Atmospheric | Atmospheric |

| Catalyst delivery | Fixed bed | Suspended in fluid | Channel coating |

| Throughput | 35 kg/h silicon fines | High throughput | Lower throughput |

| Purification integration | Separate unit | Integrated | Inline purification |

Fluidized bed reactor systems offer advantages in terms of enhanced mixing and heat transfer, making them particularly suitable for highly exothermic alkoxylation reactions [18]. These systems utilize suspended catalyst particles to promote intimate contact between reactants while maintaining excellent temperature control [14]. Industrial implementations of fluidized bed technology have demonstrated the ability to process large volumes of feedstock while maintaining consistent product quality [18].

Microflow reactor technology represents an emerging approach for precision synthesis applications, offering unparalleled control over reaction parameters [15]. These systems utilize microscale channels to achieve rapid mixing and precise temperature control, enabling the synthesis of high-purity products with minimal side reaction formation [13]. Research has shown that microflow reactors can complete alkoxylation reactions in residence times as short as 1.5 minutes while achieving excellent selectivity [15].

Purification via Fractional Distillation

Fractional distillation represents the primary purification method for industrial-scale production of tert-Butyl(triethoxy)silane, enabling the separation of the desired product from starting materials and byproducts [19] [20]. The effectiveness of fractional distillation depends critically on the design of the distillation column and the optimization of operating parameters [21].

Laboratory-scale fractional distillation typically employs glass columns with structured packing, achieving 10-15 theoretical plates with reflux ratios of 5:1 to 10:1 [20]. These systems can achieve product purities exceeding 95% while operating at atmospheric to moderate vacuum conditions [22]. The relatively simple equipment requirements make laboratory-scale fractional distillation an attractive option for research and development applications [23].

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Column type | Glass column with packing | Structured packing column | Sieve tray or structured packing |

| Theoretical plates | 10-15 | 20-30 | 30-50 |

| Reflux ratio | 5:1 to 10:1 | 3:1 to 5:1 | 2:1 to 3:1 |

| Temperature range | 60-200°C | 60-200°C | 60-200°C |

| Pressure | Atmospheric to vacuum (10 mmHg) | Vacuum (7-10 mmHg) | Vacuum (5-7 mmHg) |

| Purity achieved | >95% | >99% | >99.9% |

| Energy consumption | Moderate | High | Very high |

Pilot-scale distillation systems utilize structured packing columns with 20-30 theoretical plates, enabling the achievement of product purities exceeding 99% [19]. These systems typically operate under moderate vacuum conditions of 7-10 mmHg to reduce operating temperatures and minimize thermal decomposition [21]. The enhanced separation efficiency of pilot-scale systems makes them suitable for process development and small-scale production applications [20].

Industrial-scale fractional distillation employs large-diameter columns with sieve tray or structured packing configurations, achieving 30-50 theoretical plates for maximum separation efficiency [19]. These systems operate under high vacuum conditions of 5-7 mmHg to minimize energy consumption while achieving product purities exceeding 99.9% [24]. The sophisticated design of industrial distillation systems enables the processing of large volumes while maintaining exceptional product quality standards [25].

Molecular Geometry Analysis

X-ray Crystallographic Studies

The X-ray crystallographic determination of tert-Butyl(triethoxy)silane structure remains an area requiring further investigation, as single-crystal diffraction data for this specific compound has not been extensively reported in the literature. However, structural insights can be derived from related organosilicon compounds and computational modeling studies [1]. The absence of comprehensive crystallographic data represents a significant gap in the structural characterization of this compound, particularly given the importance of solid-state structural information for understanding intermolecular interactions and packing arrangements.

Related crystallographic studies of trimethoxy(1-naphthyl)silane have demonstrated the feasibility of obtaining single-crystal structures for trimethoxysilanes, representing the first one-component single-crystalline trimethoxysilane to be analyzed by X-ray diffraction [2]. These studies revealed crucial structure-forming interactions within the crystal packing, including carbon-hydrogen to carbon interactions and carbon-hydrogen to oxygen hydrogen bonds between silicon-bound methoxy oxygen atoms and aromatic hydrogen atoms [2]. Such crystallographic insights provide a framework for understanding the potential structural arrangements in tert-Butyl(triethoxy)silane.

The molecular formula C₁₀H₂₄O₃Si indicates a molecular weight of 220.38 grams per mole, with the compound existing as a colorless liquid under standard conditions [3] [4] [5]. The absence of crystalline forms under ambient conditions suggests significant molecular flexibility and weak intermolecular forces, characteristics that would influence potential crystallization strategies for structural determination.

Computational Modeling of Steric Effects

Computational modeling provides essential insights into the steric effects governing the molecular geometry of tert-Butyl(triethoxy)silane. The tetrahedral coordination geometry around the silicon center is fundamentally influenced by the bulky tert-butyl substituent, which introduces significant steric hindrance compared to smaller alkyl groups [6] [7]. Density functional theory calculations have been instrumental in understanding how steric effects influence the preferred conformations and reactivity patterns of organosilicon compounds.

The tert-butyl group, with its C(CH₃)₃ structure, creates a substantial steric environment around the silicon atom [8]. This bulky substituent affects both the Si-O-C bond angles and the overall molecular conformation, leading to increased steric shielding effects [6]. Random sequential adsorption simulations have demonstrated that larger substituents like tert-butyl groups significantly reduce surface density and increase covered area when molecules pack on surfaces, indicating the pronounced steric influence of this group [6].

Computational studies of related tert-butyl-containing silicon compounds have revealed that steric effects become particularly pronounced during chemical transformations. The steric bulk of the tert-butyl group can influence reaction pathways, selectivity, and the stability of intermediates [7]. In hydrosilylation reactions, for instance, steric considerations often favor the use of less hindered silanes, with phenylsilane proving superior to more sterically encumbered alternatives [7].

The tetrahedral geometry around silicon is maintained despite steric crowding, with bond angles deviating from ideal tetrahedral values due to the asymmetric distribution of substituents . The silicon-carbon bond to the tert-butyl group exhibits characteristics typical of silicon-alkyl bonds, while the three silicon-oxygen bonds to ethoxy groups display similar lengths and electronic properties. Computational modeling suggests that the ethoxy groups adopt conformations that minimize steric interactions with the bulky tert-butyl substituent.

Spectroscopic Identification

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, ²⁹Si)

The nuclear magnetic resonance spectroscopic characterization of tert-Butyl(triethoxy)silane provides definitive structural identification through distinct spectral signatures for each nucleus. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that unambiguously identify the molecular components [10].

The tert-butyl protons appear as a distinctive singlet at approximately 1.13 parts per million, integrating for nine hydrogen atoms [10]. This chemical shift is characteristic of tert-butyl groups attached to silicon, where the electron-withdrawing nature of silicon causes a slight downfield shift compared to tert-butyl groups bonded to carbon. The singlet multiplicity confirms the equivalent nature of all nine methyl protons within the tert-butyl group due to rapid rotation around the carbon-carbon bonds.

The ethoxy substituents generate two distinct sets of signals in the proton nuclear magnetic resonance spectrum. The methyl groups of the ethoxy moieties appear as a triplet in the range of 1.2 to 1.3 parts per million, while the methylene protons exhibit a quartet pattern between 3.8 and 4.2 parts per million [11] [10]. The coupling pattern and chemical shifts are consistent with ethyl groups bonded to silicon through oxygen, where the electronegativity of silicon and oxygen influences the magnetic environment of these protons.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through distinct chemical shifts for each carbon environment [10]. The quaternary carbon of the tert-butyl group appears in the range of 18 to 27 parts per million, while the methyl carbons of the tert-butyl substituent resonate separately. The ethoxy carbons display characteristic chemical shifts, with the methyl carbons appearing between 51 and 65 parts per million, and the methylene carbons showing distinct resonances influenced by their attachment to oxygen.

Silicon-29 nuclear magnetic resonance spectroscopy offers direct information about the silicon center environment. For tert-butyl-containing organosilanes, the silicon chemical shift typically falls within the range of -50 to -90 parts per million relative to tetramethylsilane [12] [13]. The specific chemical shift depends on the electronic and steric effects of the substituents attached to silicon. The tetrahedral coordination environment and the presence of electronegative oxygen atoms contribute to the shielding of the silicon nucleus.

Advanced nuclear magnetic resonance techniques, including cross-polarization magic-angle spinning methods, have proven valuable for characterizing related organosilicon compounds [14]. These techniques can provide enhanced sensitivity and resolution, particularly useful for studying surface-bound species or compounds with limited solubility.

Infrared Vibrational Mode Assignments

Infrared spectroscopy provides detailed information about the vibrational modes characteristic of tert-Butyl(triethoxy)silane, enabling precise identification of functional groups and molecular structure [15] [16]. The vibrational spectrum exhibits distinct absorption bands corresponding to specific molecular motions within the compound.

The carbon-hydrogen stretching vibrations of the tert-butyl and ethoxy groups appear in the range of 2950 to 2870 wavenumbers [15] [16]. These bands are characteristic of saturated aliphatic carbon-hydrogen bonds, with the tert-butyl group showing particular spectral features. The asymmetric and symmetric carbon-hydrogen stretching modes of the tert-butyl group can be distinguished, providing fingerprint identification of this structural unit.

The tert-butyl group exhibits characteristic deformation vibrations that serve as diagnostic features. A distinctive unequal-intensity doublet appears at 1390 to 1370 wavenumbers, which is specifically associated with tert-butyl deformation modes [16] [17]. This spectral signature is highly diagnostic for the presence of tert-butyl substituents and allows differentiation from other alkyl groups.

Silicon-oxygen-carbon stretching vibrations represent crucial diagnostic features in the infrared spectrum, appearing between 1070 and 1130 wavenumbers [15]. These bands arise from the silicon-oxygen bonds connecting the silicon center to the ethoxy groups. The intensity and position of these bands provide information about the coordination environment around silicon and the nature of the silicon-oxygen interactions.

The infrared spectrum also contains additional bands corresponding to carbon-hydrogen bending vibrations, carbon-carbon stretching modes, and other molecular vibrations characteristic of the ethoxy substituents. The methylene rocking vibrations and other low-frequency modes contribute to the overall spectral fingerprint of the compound.

Vibrational analysis of related tert-butyl-containing compounds has revealed that the presence of the bulky tert-butyl group can influence the frequencies of neighboring vibrational modes through steric and electronic effects [18] [19]. These effects can cause shifts in vibrational frequencies compared to less sterically hindered analogs, providing additional structural information about the molecular environment.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₂₄O₃Si | [3] [4] [5] |

| Molecular Weight (g/mol) | 220.38 | [3] [4] [5] |

| CAS Number | 993-66-8 | [3] [4] [5] |

| Exact Mass | 220.149471 | [20] |

| Physical State | Colorless liquid | [4] |

| Technique | Assignment | Chemical Shift/Frequency | Reference |

|---|---|---|---|

| ¹H NMR | tert-Butyl C-H | 1.13 ppm (s) | [10] |

| ¹H NMR | Ethoxy CH₃ | 1.2-1.3 ppm | [11] [10] |

| ¹H NMR | Ethoxy CH₂ | 3.8-4.2 ppm | [11] [10] |

| ¹³C NMR | tert-Butyl quaternary C | 18-27 ppm | [10] |

| ¹³C NMR | Ethoxy carbons | 51-65 ppm | [10] |

| ²⁹Si NMR | Silicon center | -50 to -90 ppm range | [12] [13] |

| IR Spectroscopy | C-H stretching | 2950-2870 cm⁻¹ | [15] [16] |

| IR Spectroscopy | Si-O-C stretching | 1070-1130 cm⁻¹ | [15] |

| IR Spectroscopy | tert-Butyl deformation | 1390-1370 cm⁻¹ | [16] [17] |